REACTION_CXSMILES
|
[CH2:1]([NH:8][C:9]([NH:11][C:12]1[S:13][CH:14]=[C:15]([CH2:17][N:18]2C(=O)C3C(=CC=CC=3)C2=O)[N:16]=1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O.NN>CO>[NH2:18][CH2:17][C:15]1[N:16]=[C:12]([NH:11][C:9]([NH:8][CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[O:10])[S:13][CH:14]=1 |f:1.2|
|
Name
|
N-Benzyl-N′-{4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-thiazol-2-yl}urea
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Quantity
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3 g
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Type
|
reactant
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Smiles
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C(C1=CC=CC=C1)NC(=O)NC=1SC=C(N1)CN1C(C2=CC=CC=C2C1=O)=O
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
50 mL
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Type
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solvent
|
Smiles
|
CO
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
stirred at RT for 2 h
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
The resulting solid was filtered off
|
Type
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CUSTOM
|
Details
|
the resulting mother liquor was evaporated
|
Type
|
CUSTOM
|
Details
|
triturated with 0.5 N HCl
|
Type
|
FILTRATION
|
Details
|
Renewed filtration and concentration of the mother liquor
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Type
|
CUSTOM
|
Details
|
this purification step
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
NCC=1N=C(SC1)NC(=O)NCC1=CC=CC=C1
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |